{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine
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Overview
Description
{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pteridine core substituted with a methoxyphenyl group and a dimethylamine group. It is used in various fields, including pharmaceuticals, biotechnology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2,4-diaminopyrimidine and formic acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aniline reacts with the pteridine core.
Addition of the Dimethylamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.
Scientific Research Applications
{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which {4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Chlorophenyl)amino]pteridin-2-yl}dimethylamine
- {4-[(4-Methoxyanilino)methyl]phenol
- {2-(Anilinomethyl)phenol
Uniqueness
{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-21(2)15-19-13-12(16-8-9-17-13)14(20-15)18-10-4-6-11(22-3)7-5-10/h4-9H,1-3H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUGRVYZKMMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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